molecular formula C19H18ClNO6S B281633 2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281633
M. Wt: 423.9 g/mol
InChI Key: ZUWGOLLTNKVNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an etherification reaction using methoxyethanol and an appropriate leaving group.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-METHOXYETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE include:

    Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxyethyl group.

    Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound has an ethyl group instead of a methoxyethyl group.

    Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate: This compound has a propyl group instead of a methoxyethyl group.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18ClNO6S

Molecular Weight

423.9 g/mol

IUPAC Name

2-methoxyethyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H18ClNO6S/c1-12-18(19(22)26-10-9-25-2)16-11-14(5-8-17(16)27-12)21-28(23,24)15-6-3-13(20)4-7-15/h3-8,11,21H,9-10H2,1-2H3

InChI Key

ZUWGOLLTNKVNEK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC

Origin of Product

United States

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